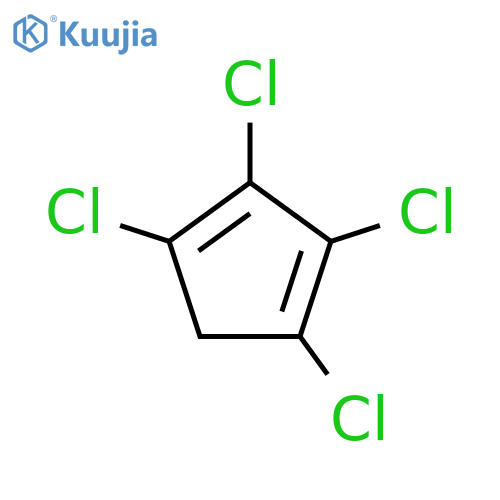

Cas no 695-77-2 (1,2,3,4-Tetrachlorocyclopentadiene)

1,2,3,4-Tetrachlorocyclopentadiene 化学的及び物理的性質

名前と識別子

-

- 1,3-Cyclopentadiene,1,2,3,4-tetrachloro-

- 1,2,3,4-Tetrachloro-1,3-cyclopentadiene

- TETRACHLOROCYCLOPENTADIENE

- 1,2,3,4-terachlorocyclopentadiene

- 1,2,3,4-Tetrachlor-cyclopenta-1,3-dien

- 1,2,3,4-Tetrachlor-cyclopentadien

- 1,2,3,4-tetrachloro-cyclopenta-1,3-diene

- 1,2,3,4-tetrachloro-cyclopentadiene

- 1,2,3,4-Tetrachlorocyclopentadiene

- 2,3,4,5-Tetrachlorocyclopentadiene

- Nsc18221

- DTXSID2024321

- C5H2Cl4

- 1, 1,2,3,4-tetrachloro-

- EN300-270124

- 695-77-2

- SCHEMBL3173075

- NSC 18221

- 2,4,5-Tetrachlorocyclopentadiene

- 1,3-CYCLOPENTADIENE, 1,2,3,4-TETRACHLORO-

- 1,3-Cyclopentadiene, tetrachloro-

- NSC-18221

- InChI=1/C5H2Cl4/c6-2-1-3(7)5(9)4(2)8/h1H

- NS00125036

- 1,2,3,4-tetrachlorocyclopenta-1,3-diene

- RLKOAZNVJZJJFB-UHFFFAOYSA-N

- 1,3,4-Tetrachloro-1,3-cyclopentadiene

- 77323-85-4

- 1,3,4-Tetrachlorocyclopentadiene

-

- MDL: MFCD01735237

- インチ: InChI=1S/C5H2Cl4/c6-2-1-3(7)5(9)4(2)8/h1H2

- InChIKey: RLKOAZNVJZJJFB-UHFFFAOYSA-N

- SMILES: C1C(=C(C(=C1Cl)Cl)Cl)Cl

計算された属性

- 精确分子量: 201.89126

- 同位素质量: 201.891061

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 0

- 重原子数量: 9

- 回転可能化学結合数: 0

- 複雑さ: 179

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

- XLogP3: 3.3

じっけんとくせい

- 密度みつど: 1.6439 (rough estimate)

- Boiling Point: 262.77°C (rough estimate)

- Refractive Index: 1.5760 (estimate)

- PSA: 0

- LogP: 3.76850

1,2,3,4-Tetrachlorocyclopentadiene Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | T865223-10mg |

1,2,3,4-Tetrachlorocyclopentadiene |

695-77-2 | 10mg |

$190.00 | 2023-05-17 | ||

| Enamine | EN300-270124-0.1g |

1,2,3,4-tetrachlorocyclopenta-1,3-diene |

695-77-2 | 95% | 0.1g |

$142.0 | 2023-09-11 | |

| Enamine | EN300-270124-5g |

1,2,3,4-tetrachlorocyclopenta-1,3-diene |

695-77-2 | 95% | 5g |

$1179.0 | 2023-09-11 | |

| Enamine | EN300-270124-2.5g |

1,2,3,4-tetrachlorocyclopenta-1,3-diene |

695-77-2 | 95% | 2.5g |

$798.0 | 2023-09-11 | |

| Enamine | EN300-270124-10.0g |

1,2,3,4-tetrachlorocyclopenta-1,3-diene |

695-77-2 | 95% | 10.0g |

$1747.0 | 2023-02-28 | |

| Enamine | EN300-270124-1g |

1,2,3,4-tetrachlorocyclopenta-1,3-diene |

695-77-2 | 95% | 1g |

$407.0 | 2023-09-11 | |

| A2B Chem LLC | AC59163-2.5g |

1,2,3,4-Tetrachlorocyclopenta-1,3-diene |

695-77-2 | 95% | 2.5g |

$875.00 | 2024-04-19 | |

| 1PlusChem | 1P005KL7-1g |

1,3-Cyclopentadiene,1,2,3,4-tetrachloro- |

695-77-2 | 95% | 1g |

$488.00 | 2025-02-21 | |

| A2B Chem LLC | AC59163-10g |

1,2,3,4-Tetrachlorocyclopenta-1,3-diene |

695-77-2 | 95% | 10g |

$1874.00 | 2024-04-19 | |

| A2B Chem LLC | AC59163-250mg |

1,2,3,4-Tetrachlorocyclopenta-1,3-diene |

695-77-2 | 95% | 250mg |

$248.00 | 2024-04-19 |

1,2,3,4-Tetrachlorocyclopentadiene 関連文献

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

7. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

1,2,3,4-Tetrachlorocyclopentadieneに関する追加情報

1,3-Cyclopentadiene, 1,2,3,4-Tetrachloro-: A Comprehensive Overview

1,3-Cyclopentadiene, 1,2,3,4-tetrachloro- (CAS No: 695-77-2) is a highly specialized organic compound with a unique structure and versatile applications. This compound belongs to the class of cyclic dienes and is characterized by its five-membered ring structure with four chlorine substituents and two double bonds. The molecule's structure makes it highly reactive and valuable in various chemical processes.

The cyclopentadiene core of this compound is a conjugated diene system, which contributes to its stability and reactivity. The presence of four chlorine atoms at positions 1, 2, 3, and 4 further enhances its chemical properties. This compound is widely used in the synthesis of other chemicals due to its ability to undergo various types of reactions such as Diels-Alder reactions and electrophilic additions.

Recent studies have highlighted the importance of 1,3-cyclopentadiene derivatives in the field of materials science. Researchers have explored the use of this compound in the synthesis of advanced polymers and composites. For instance, a study published in *Advanced Materials* demonstrated that incorporating tetrachlorocyclopentadiene into polymer matrices significantly improves their thermal stability and mechanical properties.

In addition to its role in polymer chemistry, 1,3-cyclopentadiene derivatives have found applications in pharmaceuticals and agrochemicals. The compound's ability to act as a precursor for bioactive molecules has made it a valuable intermediate in drug discovery processes. A recent paper in *Journal of Medicinal Chemistry* reported the use of tetrachlorocyclopentadiene in synthesizing novel antifungal agents with enhanced efficacy.

The synthesis of 1,3-cyclopentadiene derivatives has also been a subject of extensive research. Traditional methods involve the chlorination of cyclopentadienes under specific conditions; however, modern techniques focus on improving yield and reducing environmental impact. For example, researchers at the University of California have developed a catalytic process that significantly enhances the efficiency of tetrachlorocyclopentadiene production.

From an environmental standpoint, understanding the behavior of tetrachlorocyclopentadiene in natural systems is crucial. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions but can persist in certain environments if not properly managed. Regulatory bodies have emphasized the importance of sustainable practices during its production and handling to minimize ecological impact.

In conclusion, 1,3-cyclopentadiene derivatives, particularly tetrachlorocyclopentadiene, continue to play a pivotal role across multiple industries due to their unique chemical properties and versatility. Ongoing research aims to unlock new applications while ensuring sustainable practices are maintained throughout their lifecycle.

695-77-2 (1,2,3,4-Tetrachlorocyclopentadiene) Related Products

- 878727-01-6(8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2198584-35-7(6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one)

- 2034558-52-4(N-1-(1-benzofuran-2-yl)propan-2-yl-2-(2,5-dioxopyrrolidin-1-yl)acetamide)

- 1339444-18-6(2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine)

- 1207061-66-2((2E)-N-(4-{(5-methyl-1,3,4-thiadiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)-3-phenylprop-2-enamide)

- 1807283-60-8(Methyl 3-cyano-4-difluoromethoxy-2-fluorobenzoate)

- 951956-76-6(7-methoxy-N-(4-sulfamoylphenyl)methyl-1-benzofuran-2-carboxamide)

- 21202-52-8(1-ethyl-2-methyl-1H-imidazole)

- 869071-49-8(N-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide)

- 3010-81-9(Tris(4-methoxyphenyl)methanol)